molecular formula C12H18BBrO2S B1661724 2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942070-00-0

2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1661724
M. Wt: 317.05
InChI Key: KEBHAGARJOBBEJ-UHFFFAOYSA-N
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Description

“(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H13BrClNS1. It is a white crystalline powder that is soluble in water and other polar solvents1. The compound is used primarily in the field of organic synthesis, but it also has potential applications in other fields such as materials science and pharmacology1.



Synthesis Analysis

The compound is synthesized through a multi-step process that involves the reaction of 2,5-dimethylthiophene with bromine to form 2-bromo-5-methylthiophene1. The 2-bromo-5-methylthiophene is then treated with sodium hydride and methanol to form 2-methoxy-5-methylthiophene1. The 2-methoxy-5-methylthiophene is further reacted with methyl iodide and ammonia to form "(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride"1.



Molecular Structure Analysis

The molecular structure of the compound can be determined using various analytical methods such as NMR spectroscopy, X-ray crystallography, and mass spectrometry1. These methods are used to determine the purity, structure, and other properties of the compound1.



Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound have been described in the Synthesis Analysis section. Further details about the chemical reactions of the compound could not be found in the available resources.



Physical And Chemical Properties Analysis

The compound has a melting point of 168-170°C and a boiling point of 355°C1. It is stable under normal conditions but can decompose when exposed to light and air1. The compound has a molecular weight of 259.67 g/mol and a density of 1.305 g/cm31.


Scientific Research Applications

Future Directions

The compound has gained attention in recent years due to its potential implications in various fields of research and industry1. However, the specific future directions for this compound are not mentioned in the available resources.


Please note that the information provided is based on the available resources and may not fully cover “2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”. For a more accurate and comprehensive analysis, specific studies and resources on “2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would be needed.


properties

IUPAC Name

2-(4-bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BBrO2S/c1-7-9(10(14)8(2)17-7)13-15-11(3,4)12(5,6)16-13/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBHAGARJOBBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700045
Record name 2-(4-Bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

942070-00-0
Record name 2-(4-Bromo-2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(4-Bromo-2,5-dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
GA Chotana, VA Kallepalli, RE Maleczka Jr… - Tetrahedron, 2008 - Elsevier
Iridium-catalyzed borylation has been applied to various substituted thiophenes to synthesize poly-functionalized thiophenes in good to excellent yields. Apart from common …
Number of citations: 85 www.sciencedirect.com

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